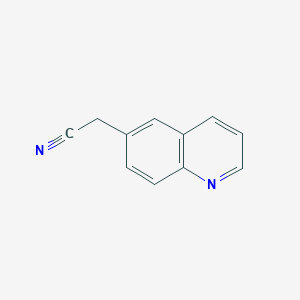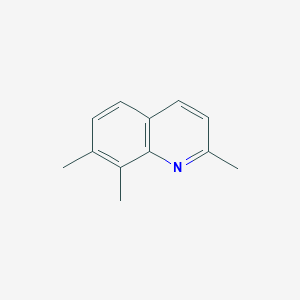
Somatostatina 1-28
Descripción general
Descripción
SRIF-28, también conocido como somatostatina 1-28, es un péptido biológicamente activo derivado de la proteína precursora más grande, preprosomatostatina. Es una de las dos formas principales de somatostatina, la otra es SRIF-14 (somatostatina 1-14). La somatostatina es una hormona peptídica reguladora que inhibe la secreción de varias otras hormonas, incluidas la hormona del crecimiento, la insulina y el glucagón . SRIF-28 se encuentra predominantemente en las células de la mucosa intestinal y juega un papel crucial en varios procesos fisiológicos .
Aplicaciones Científicas De Investigación
Química
En química, SRIF-28 se utiliza como un péptido modelo para estudiar la síntesis, el plegamiento y la estabilidad de péptidos. Los investigadores investigan los efectos de varias modificaciones en la estructura y función del péptido .
Biología
SRIF-28 juega un papel importante en la regulación de la secreción hormonal y la neurotransmisión. Se utiliza en estudios que exploran sus efectos en los sistemas endocrino y nervioso. Los investigadores también investigan su papel en la inhibición de la liberación de la hormona del crecimiento, la insulina y el glucagón .
Medicina
En medicina, SRIF-28 y sus análogos se utilizan para tratar afecciones como la acromegalia, un trastorno caracterizado por una secreción excesiva de la hormona del crecimiento. Los análogos de SRIF-28 también se utilizan para controlar los síntomas de los tumores neuroendocrinos y los trastornos gastrointestinales .
Industria
SRIF-28 se utiliza en la industria farmacéutica para el desarrollo de péptidos terapéuticos. Sus análogos se formulan en medicamentos que se dirigen a receptores específicos, proporcionando tratamientos para diversas enfermedades .
Mecanismo De Acción
SRIF-28 ejerce sus efectos uniéndose a los receptores de somatostatina (SSTR), que son receptores acoplados a proteínas G. Al unirse, SRIF-28 activa vías de señalización intracelulares que inhiben la liberación de varias hormonas. Los principales objetivos moleculares incluyen la hormona del crecimiento, la insulina y el glucagón. La unión de SRIF-28 a los SSTR conduce a la activación de las proteínas G, que a su vez inhiben la adenilato ciclasa, reduciendo los niveles de AMP cíclico y disminuyendo la secreción hormonal .
Análisis Bioquímico
Biochemical Properties
Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Cellular Effects
Somatostatin 1-28 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .
Molecular Mechanism
The mechanism of action of Somatostatin 1-28 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Temporal Effects in Laboratory Settings
The effects of Somatostatin 1-28 change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications
Dosage Effects in Animal Models
The effects of Somatostatin 1-28 vary with different dosages in animal models
Metabolic Pathways
Somatostatin 1-28 is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
Somatostatin 1-28 is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Subcellular Localization
It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SRIF-28 implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida. Se sigue la adición secuencial de aminoácidos protegidos, uniéndose cada aminoácido a la cadena peptídica en crecimiento. Los grupos protectores se eliminan y el péptido se escinde de la resina. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza .
Métodos de producción industrial
La producción industrial de SRIF-28 generalmente implica SPPS a gran escala. La automatización del proceso de síntesis permite la producción eficiente de grandes cantidades del péptido. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, garantiza que el producto final cumpla con los estándares de pureza requeridos para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
SRIF-28 se somete a varias reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro entre los residuos de cisteína puede oxidarse, afectando la estructura y función del péptido.
Reducción: La reducción del enlace disulfuro puede conducir a la formación de péptidos lineales.
Sustitución: Los residuos de aminoácidos en SRIF-28 se pueden sustituir para crear análogos con diferentes actividades biológicas.
Reactivos y condiciones comunes
Oxidación: Se puede usar peróxido de hidrógeno o yodo para oxidar el enlace disulfuro.
Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol se utilizan comúnmente como agentes reductores.
Sustitución: Los derivados de aminoácidos con grupos protectores se utilizan en SPPS para introducir sustituciones específicas.
Principales productos formados
SRIF-28 oxidado: Contiene un enlace disulfuro intacto.
SRIF-28 reducido: Carece del enlace disulfuro, lo que da como resultado un péptido lineal.
Análogos sustituidos: Péptidos con secuencias de aminoácidos modificadas que exhiben diferentes actividades biológicas.
Comparación Con Compuestos Similares
Compuestos similares
SRIF-14 (Somatostatina 1-14): Una forma más corta de somatostatina con actividades biológicas similares.
Octreótido: Un análogo sintético de la somatostatina con una vida media más larga, utilizado en el tratamiento de la acromegalia y los tumores neuroendocrinos.
Lanreótido: Otro análogo sintético con aplicaciones terapéuticas similares al octreótido.
Singularidad de SRIF-28
SRIF-28 es único debido a su cadena peptídica más larga, que permite interacciones más extensas con los receptores de somatostatina. Esto da como resultado una gama más amplia de actividades biológicas en comparación con SRIF-14. Además, la distribución de SRIF-28 en las células de la mucosa intestinal destaca su papel específico en la fisiología gastrointestinal .
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.
Q4: Has Somatostatin 1-28 been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?
A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does Somatostatin 1-28 undergo any post-translational modifications?
A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)


